molecular formula C14H14N2 B14327048 1,4-Dimethyl-3-aminocarbazole CAS No. 111249-52-6

1,4-Dimethyl-3-aminocarbazole

Cat. No.: B14327048
CAS No.: 111249-52-6
M. Wt: 210.27 g/mol
InChI Key: KZQZOUXUEGIOQD-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-aminocarbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in material science. The structure of this compound consists of a carbazole core with two methyl groups at positions 1 and 4, and an amino group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-3-aminocarbazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between N-sulfonyl-1,2,3-triazoles and 2-alkenylindoles in the presence of a rhodium catalyst can yield 3-aminocarbazole derivatives . This method is efficient and tolerates various functional groups, allowing the synthesis of diverse 3-aminocarbazoles in good to excellent yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-aminocarbazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the amino group or other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the carbazole ring.

Scientific Research Applications

1,4-Dimethyl-3-aminocarbazole has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-aminocarbazole involves its interaction with specific molecular targets and pathways. The amino group at position 3 can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with no substituents.

    1,4-Dimethylcarbazole: Similar structure but lacks the amino group.

    3-Aminocarbazole: Lacks the methyl groups at positions 1 and 4.

Uniqueness

1,4-Dimethyl-3-aminocarbazole is unique due to the presence of both methyl groups and the amino group, which confer distinct chemical and biological properties

Properties

CAS No.

111249-52-6

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

1,4-dimethyl-9H-carbazol-3-amine

InChI

InChI=1S/C14H14N2/c1-8-7-11(15)9(2)13-10-5-3-4-6-12(10)16-14(8)13/h3-7,16H,15H2,1-2H3

InChI Key

KZQZOUXUEGIOQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)N

Origin of Product

United States

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